molecular formula C44H55N5O6 B12717035 (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide CAS No. 161510-44-7

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide

Cat. No.: B12717035
CAS No.: 161510-44-7
M. Wt: 749.9 g/mol
InChI Key: COLLVXHYCDJZCB-PLXHNDKISA-N
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Description

The compound (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including benzylamino, benzyloxycarbonyl, and hydroxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The process begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling using peptide bond formation techniques. Common reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide coupling, and benzyl chloroformate for the protection of amino groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to streamline the process. The use of solid-phase peptide synthesis (SPPS) could be advantageous for the efficient assembly of the peptide chain, followed by purification using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents such as (PCC).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like (NaBH4).

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Benzyl bromide in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide: can be compared with other peptide-based compounds, such as:

  • (2R,3S,4S)-N-(2-(Amino)-4-((N-((benzyloxy)carbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide
  • (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((methoxycarbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

CAS No.

161510-44-7

Molecular Formula

C44H55N5O6

Molecular Weight

749.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C44H55N5O6/c1-30(2)25-37(48-44(54)55-29-35-23-15-8-16-24-35)41(51)47-36(26-32-17-9-5-10-18-32)40(50)39(45-27-33-19-11-6-12-20-33)43(53)49-38(31(3)4)42(52)46-28-34-21-13-7-14-22-34/h5-24,30-31,36-40,45,50H,25-29H2,1-4H3,(H,46,52)(H,47,51)(H,48,54)(H,49,53)/t36-,37-,38-,39+,40+/m0/s1

InChI Key

COLLVXHYCDJZCB-PLXHNDKISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC(C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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